2-Methylbutyl 2-pyridyl ketone

説明

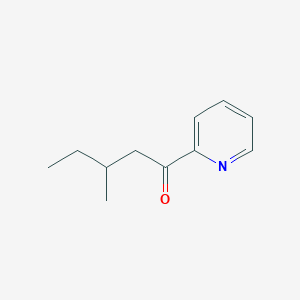

2-Methylbutyl 2-pyridyl ketone is a chemical compound belonging to the family of pyridine ketones. It is a yellowish liquid with a pungent odor and is commonly used as a flavoring agent in the food industry. This compound is also known for its applications in scientific research, particularly in the fields of chemistry and biology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbutyl 2-pyridyl ketone can be achieved through various methods. One practical method involves the coupling of 2-lithiopyridine with commercially available esters. This reaction is carried out in a nitrogen atmosphere at low temperatures, typically below -78°C, to form a stable five-membered chelated intermediate . The reaction conditions are mild and the process is efficient, yielding the desired ketone in good quantities.

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow chemistry techniques. This method allows for the rapid and reliable synthesis of the compound, making it cost-efficient and environmentally friendly . The continuous flow process is advantageous for large-scale production, ensuring consistent quality and high yields.

化学反応の分析

Types of Reactions

2-Methylbutyl 2-pyridyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone to alcohols or other reduced forms.

Substitution: The pyridyl ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions on the pyridyl ring.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated pyridyl ketones and other substituted derivatives.

科学的研究の応用

Antimicrobial Activity

Research has demonstrated that compounds similar to 2-methylbutyl 2-pyridyl ketone exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridine-based ketones can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Research

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. This property is particularly relevant for the development of targeted cancer therapies, where minimizing damage to healthy cells is crucial .

Polymer Chemistry

In materials science, this compound serves as a monomer in the synthesis of novel polymers. These polymers exhibit desirable properties such as thermal stability and mechanical strength, which are essential for applications in coatings and adhesives .

Mesogenic Polymers

Recent research has focused on synthesizing mesogenic vinyl ketone monomers that include structures similar to this compound. These materials show promise for use in liquid crystal displays due to their unique phase behavior and optical properties .

Ligand Properties

As a ligand, this compound can form stable complexes with transition metals. Its ability to act as a tridentate chelator allows it to stabilize metal ions in various oxidation states, which is beneficial in catalysis and materials synthesis .

Manganese Complexes

The compound has been utilized in the synthesis of manganese complexes, demonstrating its effectiveness as a bridging ligand. These complexes have been studied for their catalytic properties in oxidation reactions, showcasing the practical applications of this compound in synthetic chemistry .

Case Studies

作用機序

The mechanism of action of 2-Methylbutyl 2-pyridyl ketone involves its interaction with specific molecular targets and pathways. The pyridyl ring can coordinate with metal ions, forming complexes that exhibit unique chemical and biological properties . These interactions can influence various biochemical processes, making the compound valuable in medicinal chemistry and drug development.

類似化合物との比較

Similar Compounds

- Methyl 2-pyridyl ketone

- Phenyl 2-pyridyl ketone

- 2-Pyridyl ketone Schiff bases

Uniqueness

2-Methylbutyl 2-pyridyl ketone stands out due to its specific structural features, such as the presence of the 2-methylbutyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

生物活性

Overview

2-Methylbutyl 2-pyridyl ketone, also known as MPK, is a chemical compound classified as a pyridine ketone. It is characterized by its yellowish liquid form and pungent odor, with applications in flavoring and scientific research. This compound has garnered attention due to its potential biological activities, particularly in enzyme interaction and modulation of cellular processes.

Target Interactions

MPK interacts with various enzymes and receptors, notably cytochrome P450 enzymes, which play a significant role in drug metabolism and the biotransformation of numerous compounds. The binding of MPK to these enzymes can lead to either inhibition or activation, influencing metabolic pathways and cellular functions.

Biochemical Pathways

The compound has been shown to modulate key signaling pathways, such as the MAPK/ERK pathway, which is critical for cell growth and differentiation. Additionally, it affects gene expression related to oxidative stress and inflammation, indicating its role in cellular metabolism and homeostasis.

Influence on Cellular Processes

Research indicates that MPK can alter cell signaling mechanisms and gene expression profiles. For instance, it has been observed to enhance metabolic activity at low doses while exhibiting toxic effects at higher concentrations, such as oxidative stress and cellular damage.

Dosage-Dependent Effects

The biological activity of MPK is highly dose-dependent. Low doses may promote beneficial effects like improved cellular function, whereas high doses can induce adverse reactions. This threshold effect highlights the importance of dosage in therapeutic applications.

Case Studies

- Inhibition Studies : A study investigating various alkyl ketones, including MPK, demonstrated that certain structural modifications could enhance their potency as phosphodiesterase 4D (PDE4D) inhibitors. The results indicated that MPK's structural characteristics could be optimized for better inhibitory effects .

- Metabolic Pathway Analysis : Another study focused on the metabolic pathways influenced by MPK revealed its interaction with cytochrome P450 enzymes, leading to significant changes in metabolite levels and energy production within cells. This study emphasized the compound's role in altering metabolic flux.

- Toxicological Assessments : Toxicological evaluations have categorized MPK based on its potential health effects, including reproductive toxicity and specific target organ toxicity. Such assessments are crucial for understanding the safety profile of MPK in various applications .

Data Tables

特性

IUPAC Name |

3-methyl-1-pyridin-2-ylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-9(2)8-11(13)10-6-4-5-7-12-10/h4-7,9H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHFATGEYVXGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30542882 | |

| Record name | 3-Methyl-1-(pyridin-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-68-5 | |

| Record name | 3-Methyl-1-(2-pyridinyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-(pyridin-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。